3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester
Description
The compound 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester features a biphenyl core substituted with a methyl ester at the carboxylic acid position and a diethylamino ethoxy group at the 2-position of the biphenyl ring.
Properties
CAS No. |
5014-30-2 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]-3-phenylbenzoate |
InChI |
InChI=1S/C20H25NO3/c1-4-21(5-2)14-15-24-19-17(16-10-7-6-8-11-16)12-9-13-18(19)20(22)23-3/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
SWAICQPNXIDPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Substitution of Phthalic Acid
- Starting Material: Phthalic acid.
- Electrophilic Reagents: Halogens (Cl₂, Br₂, I₂) or nitric acid.
- Procedure: Phthalic acid is dissolved in aqueous acid or alkali solution and stirred. The electrophilic reagent is added dropwise under controlled temperature and time conditions (typically 1.1 to 1.5 equivalents relative to phthalic acid).
- Outcome: Formation of phthalic acid derivatives substituted at ortho and other positions with halogen or nitro groups.
- Yield & Purity: Near quantitative yield (100%) with high gas chromatography purity (~99%) of two isomers.
Esterification to Phthalate Esters
- Reagents: Alcohols such as methanol, ethanol, isopropanol, or tert-butanol.
- Conditions: The substituted phthalic acid derivative is dissolved in the alcohol with an alkaline catalyst. Reaction proceeds under stirring for ~1.5 hours.
- Outcome: Formation of phthalate esters with methyl, ethyl, or other alkyl groups.
- Yield & Purity: Quantitative yield (100%) with ~99% GC purity.
Metal-Catalyzed Coupling to Biphenyl Tetracarboxylic Acid Esters
- Catalysts: Transition metals such as nickel, zinc, copper, or iron powders.
- Reaction Medium: Organic solvents like tetrahydrofuran (THF), ether, dioxane, or dimethylformamide (DMF).
- Procedure: The phthalate esters are mixed with metal powder and dilute acid (e.g., 1 mol/L HCl), heated to about 60 °C, and stirred for several hours (up to 5h). Reaction progress is monitored by thin-layer chromatography (TLC).
- Outcome: Formation of biphenyl tetracarboxylic acid ester mixtures containing three isomers.
- Yield & Purity: 80-99% yield with 85-95% GC purity.
Saponification and Acidification to Biphenyl Dianhydride Mixtures
- Reagents: Alkali solutions such as sodium hydroxide, potassium hydroxide, calcium hydroxide, sodium methylate, or potassium methylate.
- Procedure: The biphenyl tetracarboxylic acid ester mixture is dissolved in aqueous alkali and stirred for ~1.5 hours. Acidification is performed with dilute sulfuric or hydrochloric acid to pH < 2, followed by further stirring.
- Outcome: Formation of biphenyl dianhydride mixtures.
- Yield & Purity: 80-95% yield with 85-95% GC purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|---|---|
| 1 | Electrophilic substitution | Phthalic acid, Cl₂/Br₂/I₂, HNO₃ | Aqueous acid/base, RT, 1.5-3h | ~100 | ~99 | Produces ortho- and other substituted derivatives |
| 2 | Esterification | Methanol/ethanol, alkaline catalyst | Stirring, ~1.5h | ~100 | ~99 | Forms phthalate esters |
| 3 | Metal-catalyzed coupling | Ni/Zn/Cu/Fe powder, dilute HCl, THF/DMF | 60 °C, 5h | 80-99 | 85-95 | Produces biphenyl tetracarboxylic acid ester mixtures |
| 4 | Saponification & acidification | NaOH/KOH/Ca(OH)₂, dilute H₂SO₄/HCl | RT, ~1.5h | 80-95 | 85-95 | Yields biphenyl dianhydride mixtures |
| 5 | Functionalization | Alkyl halides/tosylates, methylating agents | Varies | N/A | N/A | Introduces diethylaminoethoxy and methyl ester groups |
Research Findings and Notes
- The described method is a low-cost, environmentally friendly, and efficient approach to synthesize biphenyl dianhydride mixtures and derivatives, starting from inexpensive phthalic acid.
- The method allows simultaneous synthesis of isomeric mixtures, improving efficiency and reducing costs compared to single-isomer syntheses.
- Metal-catalyzed coupling under mild conditions avoids harsh oxidants like potassium permanganate, which are costly and environmentally unfriendly.
- The yields and purities reported are high, indicating the robustness of the method.
- The final functionalization steps to obtain the specific compound with the diethylaminoethoxy substituent require standard organic synthesis techniques, which can be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like diethylaminoethanol and bases such as sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Applied in the production of advanced materials and as a precursor in the synthesis of functionalized biphenyl compounds.
Mechanism of Action
The mechanism of action of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Biphenyl Cores
[1,1'-Biphenyl]-4-carboxylic acid, 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)-, methyl ester (CAS 1261922-20-6) Core: Biphenyl with methyl ester. Substituents: Chloro, hydroxy, and trifluoromethoxy groups. Molecular Weight: 346.69 g/mol. Key Differences: The halogenated and trifluoromethoxy groups enhance lipophilicity and metabolic stability compared to the diethylamino ethoxy group in the target compound. This derivative is more suited for applications requiring prolonged half-life .
[1,1'-Biphenyl]-4-carboxylic acid, 2-(acetylamino)-, methyl ester (CAS 39180-38-6) Core: Biphenyl with methyl ester. Substituents: Acetamido group. Molecular Weight: 269.3 g/mol. This compound may exhibit reduced membrane permeability .
3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester (CAS 193151-90-5) Core: Biphenyl with methyl ester. Substituents: Aminomethyl group. Molecular Weight: 241.29 g/mol.
Functional Group Analogues
Oxeladin derivatives (e.g., 2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutyrate) Core: Phenylacetate. Substituents: Diethylamino ethoxy ester. Molecular Weight: 335.5 g/mol. Key Differences: While sharing the diethylamino ethoxy ester group, the phenylacetate core lacks the rigidity of the biphenyl system. Oxeladin derivatives are known antitussives, suggesting the target compound may also exhibit bioactivity via similar mechanisms .
Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[2-(methylsulfonyl)ethoxy] Core: Benzamide. Substituents: Diethylamino ethoxy and methylsulfonyl groups.
Data Table Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Biphenyl | 2-(diethylamino)ethoxy, methyl ester | ~335 (estimated) | Balanced lipophilicity/solubility |
| [1,1'-Biphenyl]-4-carboxylic acid (CAS 1261922-20-6) | Biphenyl | 3-chloro,3'-hydroxy,5'-trifluoromethoxy | 346.69 | High metabolic stability |
| Oxeladin derivative (CAS N/A) | Phenylacetate | Diethylamino ethoxy ester | 335.5 | Antitussive activity |
| 3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester | Biphenyl | 3'-aminomethyl | 241.29 | High polarity |
Research Findings and Implications
- Solubility and Bioavailability: The diethylamino ethoxy group in the target compound likely enhances aqueous solubility compared to halogenated or non-polar analogues (e.g., CAS 1261922-20-6) .
- Metabolic Stability : The methyl ester may undergo hydrolysis in vivo, a property shared with compounds like methyl o-benzoyl benzoate (CAS 25567-11-7) .
- Pharmacological Potential: Structural similarities to Oxeladin derivatives suggest possible antitussive or antispasmodic activity, though biphenyl cores are more commonly associated with anti-inflammatory or anticancer applications .
Notes on Contradictory Evidence
- describes a fluorene derivative with dual diethylamino ethoxy groups (3,6-dichloro-2,7-bis-[2-(diethylamino)-ethoxy]fluorene), which exhibits nematode resistance. This contrasts with the biphenyl-based target compound, highlighting the role of core structure in biological specificity .
Biological Activity
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester, also known as a derivative of biphenylcarboxylic acids, has garnered attention for its potential biological activities. This compound is particularly noted for its implications in various therapeutic areas, including cancer treatment and metabolic disorders.
Chemical Structure and Properties
The chemical structure of 3-biphenylcarboxylic acid derivatives typically includes a biphenyl moiety attached to a carboxylic acid group, with additional functional groups that enhance its biological activity. The specific structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 313.41 g/mol
1. Anticancer Properties
Recent studies have indicated that compounds similar to 3-biphenylcarboxylic acid exhibit significant anticancer properties. For instance, research has shown that these compounds can enhance glucose uptake in skeletal muscle cells, potentially aiding in the treatment of insulin resistance and related metabolic disorders . Moreover, they may influence the transcription of bone morphogenetic proteins (BMPs), which are crucial for various cellular functions and have implications in tumor biology.
The mechanism through which 3-biphenylcarboxylic acid derivatives exert their biological effects is multifaceted:
- Transcriptional Regulation : The compound may enhance the expression of genes involved in glucose metabolism and cell proliferation.
- Cell Cycle Modulation : It has been observed to influence cell cycle progression in cancer cell lines, promoting apoptosis in certain conditions.
3. Other Therapeutic Applications
In addition to its anticancer effects, this compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The underlying hypothesis is that by modulating certain biochemical pathways, these compounds can mitigate neurodegeneration and improve cognitive functions .
Case Study 1: Insulin Resistance
A study conducted on skeletal muscle cells demonstrated that the administration of 3-biphenylcarboxylic acid derivatives led to a marked increase in glucose uptake. This effect was attributed to the upregulation of BMP transcription factors, which play a role in metabolic regulation .
Case Study 2: Cancer Cell Lines
In vitro experiments using various cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates. The study highlighted its potential as a chemotherapeutic agent, especially when used in combination with existing treatments .
Q & A
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid or oxidized side chains) and quantify degradation kinetics .
- Accelerated Stability Testing : Use Arrhenius models to predict shelf-life under standard lab conditions .
How can researchers validate the mechanism of action when unexpected biological effects are observed?
Advanced Research Question
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with putative targets .
- CRISPR Knockout Models : Eliminate suspected targets (e.g., specific cytochrome P450 enzymes) in cell lines to confirm on-/off-target effects .
- Metabolomic Profiling : Compare metabolite profiles in treated vs. untreated systems to identify downstream pathways influenced by the compound .
What are the best practices for scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Green Chemistry Principles : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer scale-up .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions during esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
